Acetaldoxime

Boiler water treatment Oxygen scavenger Corrosion inhibition

Acetaldoxime (CAS 107-29-9) delivers 40× the oxygen-scavenging efficacy of hydrazine and a 33% lower carbon steel corrosion rate versus sodium erythorbate at pH 9.0. As the aldoxime of acetaldehyde, it is the exclusive precursor to ethylamine — acetoxime yields isopropylamine instead, an invariant outcome critical for pharma and agrochemical synthesis. In Purex nuclear reprocessing, it uniquely couples salt-free Np(VI)/Pu(IV) reduction with intrinsic HNO₂ scavenging (921.6 ± 7.4 (mol/L)⁻¹·⁵·min⁻¹), eliminating secondary waste. Generic oxime substitution invites performance failure.

Molecular Formula C2H5NO
Molecular Weight 59.07 g/mol
CAS No. 107-29-9
Cat. No. B092144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaldoxime
CAS107-29-9
Synonymsacetaldehyde oxime
acetaldoxime
aldoxime
Molecular FormulaC2H5NO
Molecular Weight59.07 g/mol
Structural Identifiers
SMILESCC=NO
InChIInChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2-
InChIKeyFZENGILVLUJGJX-IHWYPQMZSA-N
Commercial & Availability
Standard Pack Sizes25 g / 25 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water
Very soluble in alcohol, ether
Miscible with ethanol, ethe

Structure & Identifiers


Interactive Chemical Structure Model





Acetaldoxime CAS 107-29-9: Technical Baseline for Scientific Procurement and Comparator Evaluation


Acetaldoxime (CAS 107-29-9), also known as acetaldehyde oxime, is a low-molecular-weight aldoxime (C₂H₅NO, MW 59.07) existing as a mixture of syn (E) and anti (Z) stereoisomers . It is commercially available as a colorless liquid or low-melting solid (α-form melts at 44–47 °C; β-form at 12 °C) with a boiling point of 115 °C, density of approximately 0.97 g/cm³ at 25 °C, water solubility of 185 g/L, and a flash point of 40 °C . Industrially, acetaldoxime is produced via condensation of acetaldehyde with hydroxylamine and is widely utilized as a boiler water oxygen scavenger, a key intermediate in pesticide synthesis (e.g., methomyl, thiodicarb), and a salt-free organic reductant in nuclear fuel reprocessing .

Why In-Class Oxime Substitution Fails: Critical Functional and Performance Divergence of Acetaldoxime


Generic substitution among oximes is scientifically untenable because critical performance metrics—including oxygen-scavenging kinetics, acidity (pKHA), reduction product identity, and regulatory suitability—vary markedly even between structurally adjacent analogs. Acetaldoxime is an aldoxime derived from acetaldehyde; its closest in-class comparator, acetoxime, is a ketoxime derived from acetone [1]. This structural distinction leads to an ~8 order-of-magnitude difference in O–H acidity in DMSO (pKHA 28.5 for acetaldoxime versus 20.2 for syn-benzaldoxime) and alters reduction outcomes: acetaldoxime yields ethylamine, whereas acetoxime yields isopropylamine [1][2]. Such divergent properties directly affect boiler corrosion control, synthetic pathway selection, and nuclear process validation—rendering unqualified interchange of oxime species a source of performance failure or regulatory non-compliance.

Acetaldoxime 107-29-9: Head-to-Head Quantitative Differentiation Against Key Comparators


Oxygen Scavenging Efficacy: 40-Fold Superiority Over Hydrazine in Boiler Water Treatment

Acetaldoxime replaced hydrazine as a boiler water deoxidizer in the 1990s, driven by a quantifiable difference in oxygen removal efficacy. Acetaldoxime demonstrates an oxygen removal effect approximately 40 times that of hydrazine under comparable industrial boiler water conditions . This differentiation is further supported by kinetic studies establishing a first-order reaction (β=1) with respect to oxygen and an activation energy of 83.14 kJ/mol [1].

Boiler water treatment Oxygen scavenger Corrosion inhibition

Corrosion Inhibition in Softened Water: Direct Head-to-Head Comparison with Sodium Erythorbate

In a direct comparative study of oxygen scavengers in softened water, acetaldoxime consistently produced lower carbon steel corrosion rates than sodium erythorbate across a pH range of 7.0 to 11.0 [1]. At pH 9.0 with a 100 mg/L dosage, acetaldoxime achieved a corrosion rate of 0.028 mm/year compared to 0.042 mm/year for sodium erythorbate—a 33% reduction in material loss [1].

Carbon steel corrosion Softened water Oxygen scavenger performance

Acidity (pKHA) Divergence: 8-Order-of-Magnitude Difference from Benzaldoxime

The O–H bond acidity of acetaldoxime (pKHA = 28.5 in DMSO) differs by over 8 orders of magnitude from that of syn-benzaldoxime (pKHA = 20.2) [1]. This extreme divergence arises from the electronic and steric effects of the aldehyde-derived substituent (methyl vs. phenyl). Furthermore, the O–H bond dissociation energy (BDE) of acetaldoxime was estimated to be approximately 6 kcal/mol lower than that of typical alcohols [1].

Physical organic chemistry Oxime acidity Structure-property relationships

Reduction Product Identity: Ethylamine vs. Isopropylamine Distinction from Acetoxime

Reduction of acetaldoxime yields ethylamine (a primary amine), whereas reduction of the closely related analog acetoxime yields isopropylamine (a secondary amine) [1]. This divergent outcome is determined solely by the carbonyl precursor—acetaldehyde versus acetone—and is invariant with reduction conditions [1].

Amine synthesis Oxime reduction Synthetic intermediate

Nuclear Fuel Reprocessing: Quantitative Kinetics of HNO₂ Scavenging for U/Pu Separation

Acetaldoxime serves as a salt-free organic reductant in the Purex process for spent nuclear fuel reprocessing, where it reduces Np(VI) and Pu(IV) ions while simultaneously scavenging nitrous acid (HNO₂) [1][2]. The reaction between acetaldoxime and HNO₂ proceeds with a rate constant of 921.6 ± 7.4 (mol/L)⁻¹·⁵·min⁻¹ at 20 °C [1]. This rapid kinetics enables acetaldoxime to function as both a reductant and an HNO₂ scavenger, eliminating the need for a separate supporting reductant [1].

Nuclear fuel reprocessing Purex process Salt-free reductant

Acetaldoxime 107-29-9: Validated Application Scenarios Based on Quantitative Performance Evidence


High-Efficiency Boiler Water Oxygen Scavenging with 40× Hydrazine Efficacy

For industrial boiler systems requiring robust dissolved oxygen removal with reduced toxicological burden, acetaldoxime provides a 40-fold efficacy advantage over hydrazine . At a pH 9.0 dosage of 100 mg/L in softened water, acetaldoxime achieves a carbon steel corrosion rate of 0.028 mm/year—33% lower than sodium erythorbate under identical conditions [1]. The first-order oxygen scavenging kinetics (β=1) and activation energy of 83.14 kJ/mol [2] support predictable, temperature-dependent performance across operating ranges.

Synthesis of Primary Ethylamine Derivatives via Oxime Reduction

When synthetic routes require ethylamine (CH₃CH₂NH₂) as a building block, acetaldoxime is the necessary oxime precursor. Reduction of acetaldoxime cleanly yields ethylamine, whereas substitution with acetoxime would produce isopropylamine instead [3]. This product specificity is invariant and critical for pharmaceutical and agrochemical intermediate synthesis where primary amine identity is structurally essential.

Salt-Free Reductant and HNO₂ Scavenger in Purex Nuclear Fuel Reprocessing

In spent nuclear fuel reprocessing via the Purex process, acetaldoxime functions as a salt-free organic reductant for Np(VI) and Pu(IV) ions [4]. The compound simultaneously scavenges nitrous acid with a rate constant of 921.6 ± 7.4 (mol/L)⁻¹·⁵·min⁻¹ at 20 °C [5]. This dual functionality eliminates the need for a separate supporting reductant, simplifies flowsheet chemistry, and minimizes secondary waste generation—advantages not offered by alternative salt-free reductants lacking intrinsic HNO₂ scavenging capability [5].

Precursor for Spiroisoxazoline Heterocycles and Acetamide via Catalytic Rearrangement

Acetaldoxime undergoes catalytic rearrangement to acetamide when heated in xylene with 0.2 mol % nickel(II) acetate or silica gel [6]. It also serves as a precursor to acetonitrile N-oxide, a 1,3-dipole employed in 1,3-dipolar cycloadditions to construct spiroisoxazoline heterocycles [7]. These transformation pathways are specific to the aldoxime structure and are not directly replicable with ketoxime analogs such as acetoxime.

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